1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one
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Overview
Description
1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one is a compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves cycloisomerisation reactions. For instance, aziridinyl propargylic esters can be cycloisomerised using platinum (II) catalysis (10 mol% of PtCl2, 0.2 M in toluene, 100°C, 3 hours) to yield the desired dihydropyridine products in moderate to good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Scientific Research Applications
1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural similarity to biologically active dihydropyridines makes it useful in studying calcium channel interactions.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes. This interaction can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs .
Comparison with Similar Compounds
1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one can be compared with other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, this compound is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Properties
IUPAC Name |
1-ethyl-4,6-diphenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCKWDOLWFLHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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